Hesperetin

Catalog No.
S3317372
CAS No.
41001-90-5
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hesperetin

CAS Number

41001-90-5

Product Name

Hesperetin

IUPAC Name

(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1

InChI Key

AIONOLUJZLIMTK-AWEZNQCLSA-N

SMILES

Array

solubility

273 mg/L

Synonyms

hesperetin, hesperitin

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O

The exact mass of the compound Hesperetin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 273 mg/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Hesperidin - Supplementary Records. It belongs to the ontological category of trihydroxyflavanone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Hesperetin (CAS 41001-90-5) is a trihydroxyflavanone characterized by a 4'-methoxy group and hydroxyl substitutions at the 3', 5, and 7 positions [1]. As the bioactive aglycone of the abundant citrus glycoside hesperidin, it serves as a critical precursor and reference standard in chemoinformatics, nutritional science, and pharmaceutical formulation. With a molecular weight of 302.28 g/mol, a melting point of approximately 227.5 °C, and a LogP of 2.4 to 2.85, hesperetin exhibits distinct lipophilicity compared to its highly water-insoluble glycosylated counterparts [1]. Procurement of the pure aglycone is driven by its direct membrane permeability and immediate availability for cellular interaction, bypassing the metabolic bottlenecks associated with crude citrus extracts or glycoside precursors.

Industrial and scientific buyers frequently attempt to substitute hesperetin with its significantly cheaper glycoside, hesperidin, or the related flavanone, naringenin. However, hesperidin exhibits extremely poor aqueous solubility (approximately 4.95 µg/mL) and oral bioavailability (<25%), as it cannot be directly absorbed in the small intestine and requires erratic enzymatic hydrolysis by colon microbiota to yield the active hesperetin moiety [1]. In in vitro cellular assays, substituting hesperetin with hesperidin results in severe underperformance due to the rutinose sugar causing steric hindrance at the receptor or scavenging site. Furthermore, substituting with naringenin—which lacks the 4'-methoxy group—fundamentally alters the compound's antioxidant capacity and organoleptic properties, rendering it unsuitable for precision formulation workflows.

Superior Radical Scavenging Capacity vs. Hesperidin and Naringenin

The structural differences between citrus flavanones dictate their direct antioxidant efficacy. Quantitative DPPH radical scavenging capacity (RSC) assays demonstrate that the aglycone hesperetin significantly outperforms both its glycoside (hesperidin) and its structural analog (naringenin). The presence of the sugar moiety in hesperidin causes steric hindrance, while naringenin lacks the optimal methoxy configuration of hesperetin [1].

Evidence DimensionDPPH Radical Scavenging Capacity (RSC)
Target Compound DataHighest relative scavenging capacity
Comparator Or BaselineHesperidin (glycoside) and Naringenin (analog)
Quantified DifferenceHesperetin exhibits an RSC 1.6 times higher than hesperidin and 6.6 times higher than naringenin.
ConditionsIn vitro DPPH radical scavenging assay

Formulators and researchers must procure hesperetin rather than hesperidin or naringenin to maximize direct antioxidant efficacy without relying on metabolic conversion.

Aglycone-Driven Membrane Permeability vs. Hesperidin

Permeability studies comparing hesperetin to hesperidin reveal a stark contrast in membrane crossing capabilities. While hesperidin exhibits significant difficulties in crossing biological membranes due to its bulky rutinose moiety, hesperetin is readily absorbed and highly permeable[1]. This fundamental pharmacokinetic difference dictates that hesperidin is largely unabsorbed in the upper gastrointestinal tract, whereas the aglycone hesperetin can directly enter systemic circulation or target cells in in vitro models [1].

Evidence DimensionBiological Membrane Permeability
Target Compound DataHighly permeable / readily absorbed
Comparator Or BaselineHesperidin (Restricted permeability / poor direct absorption)
Quantified DifferenceHesperetin demonstrates direct membrane crossing, whereas hesperidin requires prior enzymatic cleavage by colon microbiota for any systemic aglycone absorption.
ConditionsIn vitro permeability models and pharmacokinetic profiling

For cell culture assays and advanced drug delivery formulations, procuring the aglycone hesperetin is mandatory to ensure predictable cellular uptake and avoid false-negative results.

Specific Sweetness Enhancement vs. Naringenin and Eriodictyol

In flavor formulation and food chemistry, hesperetin provides a unique organoleptic function that its close structural analogs do not possess. While compounds like naringenin and eriodictyol function primarily as bitterness masking agents, hesperetin has been patented for its clear and significant sweet-enhancing effect[1]. When added to sucrose solutions, hesperetin measurably amplifies the perceived sweetness, a property not shared by the comparative hydroxyflavanones [1].

Evidence DimensionSweetness Enhancement
Target Compound DataSignificant sweet-enhancing effect at 100 ppm
Comparator Or BaselineNaringenin and Eriodictyol (100 ppm)
Quantified DifferenceHesperetin yields a significant quantitative enhancement of sweet impression in a 5% sucrose solution, whereas the comparators act only as bitterness maskers without sweet enhancement.
ConditionsExpert sensory evaluation panel rating sweetness from 0 to 10

Procurement teams in the food and beverage sector should specifically source hesperetin over other citrus flavanones when the objective is active sweetness amplification rather than simple bitterness suppression.

In Vitro Cell Culture and Pharmacological Screening

Because hesperetin readily crosses biological membranes without requiring microbial hydrolysis, it is the mandatory standard for in vitro assays targeting inflammation, oxidative stress, and cellular signaling. Procuring hesperidin for these assays often yields false negatives due to poor cellular uptake and steric hindrance [1].

High-Potency Antioxidant and Cosmetic Formulations

Driven by its DPPH radical scavenging capacity—which is 1.6x higher than hesperidin and 6.6x higher than naringenin—hesperetin is the preferred active pharmaceutical ingredient (API) for topical and oral formulations where immediate, unhindered antioxidant action is required [1].

Advanced Flavor Modulation and Sweetness Amplification

Based on its patented ability to significantly enhance the sweet impression of sucrose solutions, hesperetin is utilized as a specialized organoleptic agent in the food and beverage industry. It is specifically selected over naringenin and eriodictyol when the formulation goal is sweetness enhancement rather than mere bitterness masking [2].

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

302.07903816 Da

Monoisotopic Mass

302.07903816 Da

Heavy Atom Count

22

LogP

2.6
2.6 (LogP)
2.60

Melting Point

227.5 °C

UNII

Q9Q3D557F1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 91 of 92 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

For lowering cholesterol and, possibly, otherwise favorably affecting lipids. In vitro research also suggests the possibility that hesperetin might have some anticancer effects and that it might have some anti-aromatase activity, as well as activity again.

Pharmacology

Hesperetin is a cholesterol lowering flavanoid found in a number of citrus juices. It appears to reduce cholesteryl ester mass and inhibit apoB secretion by up to 80%. Hesperetin may have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective and anticarcinogenic actions.

Mechanism of Action

Hesperetin reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT1 and ACAT2) and it reduces microsomal triglyceride transfer protein (MTP) activity. Hesperetin also seems to upregulate the LDL receptor. This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels.

Other CAS

520-33-2

Metabolism Metabolites

Hesperetin has known human metabolites that include Hesperetin 7-O-glucuronide and Hesperetin 3p-O-glucuronide.

Wikipedia

Hesperetin

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 07-26-2023

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